molecular formula C9H17NO3 B12115030 Tert-butyl tetrahydrofuran-2-ylcarbamate

Tert-butyl tetrahydrofuran-2-ylcarbamate

Cat. No.: B12115030
M. Wt: 187.24 g/mol
InChI Key: IZEUYFNMBADKNU-UHFFFAOYSA-N
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Description

Significance of Carbamates in Contemporary Organic Synthesis

Carbamates, or urethanes, are a class of organic compounds characterized by the presence of an ester and an amide group linked to the same carbonyl. This hybrid structure imparts very good chemical and proteolytic stability. researchgate.netorgsyn.org In contemporary synthesis, the carbamate (B1207046) group serves several critical roles. It is widely employed as one of the most reliable protecting groups for amines. researchgate.netresearchgate.net The nitrogen atom in a carbamate is significantly less nucleophilic than in a free amine, rendering it inert to a wide array of reaction conditions.

Furthermore, carbamates are recognized as valuable peptide bond surrogates in medicinal chemistry. researchgate.netorgsyn.org Replacing a native amide bond with a carbamate linkage can confer metabolic stability towards enzymes that would otherwise cleave the peptide-like drug. orgsyn.org This stability, combined with an enhanced ability to permeate cell membranes, has made carbamate-bearing molecules a major focus in drug design and discovery. researchgate.netorgsyn.orgnih.gov Their utility also extends to the agrochemical and polymer industries. orgsyn.orgresearchgate.net

Evolution and Strategic Role of the tert-Butoxycarbonyl (Boc) Protecting Group for Amines

Among the various carbamate-based protecting groups, the tert-Butoxycarbonyl (Boc) group is arguably the most common in non-peptide chemistry. nih.gov Its strategic importance is rooted in its unique stability profile: it is highly resistant to basic conditions, nucleophilic attack, and catalytic hydrogenation, yet can be easily and cleanly removed under mild acidic conditions. researchgate.net

The protection of a primary or secondary amine is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride. nih.gov This reaction is versatile and can be performed under various conditions, often in the presence of a base like triethylamine (B128534) (TEA), 4-dimethylaminopyridine (B28879) (DMAP), or sodium bicarbonate, in solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or even water. nih.govnih.govnih.gov

The removal (deprotection) of the Boc group relies on its acid-lability. acs.org Treatment with strong acids like trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in methanol (B129727) efficiently cleaves the carbamate. acs.orgnih.gov The mechanism involves protonation of the carbonyl oxygen, which facilitates the departure of the stable tert-butyl cation, ultimately leading to the release of the free amine and carbon dioxide. nih.gov This specific method of cleavage allows for "orthogonal" protection strategies, where other protecting groups that are stable to acid (like Fmoc, which is base-labile) can be used in the same molecule and removed selectively. researchgate.net

ProcessCommon Reagents & ConditionsKey Characteristics
Protection (Boc Addition) Di-tert-butyl dicarbonate (Boc₂O); Base (e.g., TEA, DMAP, NaHCO₃); Solvent (e.g., THF, DCM, Acetonitrile). nih.govnih.govHigh yield, mild conditions, compatible with many functional groups. nih.gov
Deprotection (Boc Removal) Strong acids (e.g., Trifluoroacetic acid (TFA), HCl); Solvents (e.g., Dichloromethane (DCM), Methanol, Dioxane). nih.govacs.orgClean reaction, products are the amine, CO₂, and isobutene. nih.gov Enables orthogonal strategies. researchgate.net

Prevalence and Synthetic Utility of Tetrahydrofuran (THF) Ring Systems in Chemical Scaffolds

The tetrahydrofuran (THF) ring is a five-membered saturated oxygen heterocycle that is a crucial structural motif in a vast number of natural products, including lignans, polyketides, and various marine-derived compounds. researchgate.netcardiff.ac.uk Molecules containing these scaffolds often exhibit a range of significant biological activities. youtube.com

In synthetic chemistry, the THF ring is not only a target but also a valuable tool. researchgate.net Its defined stereochemistry and conformational preferences make it an excellent scaffold for installing other functionalities in a controlled manner. Numerous synthetic methods have been developed to construct the THF ring, including intramolecular cyclization reactions of alcohols and ring-opening reactions of other cyclic ethers. researchgate.nettees.ac.uk For example, iodine-catalyzed C-H activation provides a metal-free pathway to transform alcohols into THF derivatives with high regioselectivity. researchgate.net The utility of THF extends to its use as a versatile solvent in organic synthesis and as a monomer in the polymer industry. researchgate.netorgsyn.org

Natural Product ClassSignificance of THF MoietyExample Compounds
Polyketides Forms core structural backbone, crucial for biological activity. cardiff.ac.ukAmphidinolide N, Formosalides A and B. cardiff.ac.uk
Lignans Common central ring system connecting phenylpropane units. researchgate.net(Not specified in search results)
Terpenes/Steroids Used as a synthetic tool to install oxygen functionality. researchgate.netMenthol and steroid derivatives. researchgate.net

Current Research Landscape and Academic Focus on N-Boc Protected Tetrahydrofuran-2-ylcarbamate Structures

The academic and industrial focus on tert-butyl tetrahydrofuran-2-ylcarbamate is not on the compound in isolation, but rather on its application as a valuable chiral building block for multi-step synthesis. This molecule represents the strategic union of the robust Boc-protected amine with the synthetically desirable tetrahydrofuran scaffold. Research literature demonstrates that N-Boc protected heterocyclic amines are common intermediates for constructing more complex, biologically active molecules.

For instance, synthetic strategies for novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives utilize N-Boc-alanine-derived ynones, showcasing how a Boc-protected amine serves as a handle for cyclization reactions to build larger heterocyclic systems. researchgate.net Similarly, the synthesis of complex pharmaceutical agents often involves the coupling of different molecular fragments, where one fragment is an N-Boc protected amine. In the development of THR-β agonists, a tert-butyl carbamate derivative is synthesized as a precursor to a more elaborate final compound. acs.org

The utility of such building blocks is further highlighted in the synthesis of diamine scaffolds for peptide nucleic acids, where a related compound, trans-tert-butyl-2-aminocyclopentylcarbamate, was synthesized via an aziridine-opening reaction, providing a key structural unit without the need for chromatography. nih.gov The Boc group in these cases allows chemists to perform transformations on other parts of the molecule or to direct the reactivity of adjacent groups before its clean removal to reveal the amine for subsequent reactions. Therefore, the research landscape positions this compound and its analogues as key intermediates, valued for their predictable reactivity and their ability to introduce the important aminotetrahydrofuran motif into a wide range of target structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

tert-butyl N-(oxolan-2-yl)carbamate

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)10-7-5-4-6-12-7/h7H,4-6H2,1-3H3,(H,10,11)

InChI Key

IZEUYFNMBADKNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCO1

Origin of Product

United States

Advanced Synthetic Methodologies for N Boc Tetrahydrofuran 2 Ylcarbamate Derivatives

Foundational Strategies for N-tert-Butoxycarbonylation

The most common and direct method for introducing the Boc group onto an amine, such as tetrahydrofuran-2-ylamine, involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.uk

Nucleophilic Addition of Amine Precursors to Di-tert-butyl Dicarbonate (Boc₂O)

The fundamental mechanism of N-tert-butoxycarbonylation involves the nucleophilic attack of the primary amine of the tetrahydrofuran (B95107) precursor onto one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. commonorganicchemistry.com This addition-elimination reaction forms a transient intermediate that subsequently breaks down. The process releases the desired N-protected carbamate (B1207046), along with tert-butanol (B103910) and carbon dioxide as byproducts. commonorganicchemistry.com This reaction can proceed without a base, as the amine itself can act as a proton acceptor, although the addition of a base is common to neutralize the generated acidic species and drive the reaction to completion. commonorganicchemistry.comcommonorganicchemistry.com

Optimization of Reaction Conditions: Solvent Selection and Stoichiometric Base Utilization

The efficiency of the N-Boc protection is highly dependent on the reaction conditions. The choice of solvent and base can significantly impact reaction time, yield, and purity of the final product, tert-butyl tetrahydrofuran-2-ylcarbamate.

Solvent Selection: A variety of solvents can be employed for this transformation, with the choice often dictated by the solubility of the amine precursor and the desire for an environmentally benign process. Common solvents include tetrahydrofuran (THF), acetonitrile (B52724), and dioxane. fishersci.co.uk Water-mediated conditions, often using a co-solvent like acetone, have been developed as a greener alternative, offering excellent yields and short reaction times. nih.govscispace.com Solvent-free conditions have also been reported, providing an even more environmentally friendly and efficient protocol. researchgate.net

Stoichiometric Base Utilization: While the reaction can proceed without a base, the inclusion of a stoichiometric base is standard practice to neutralize the in-situ generated carbonic acid derivative, preventing potential side reactions and protonation of the starting amine. commonorganicchemistry.com Common bases include triethylamine (B128534) (TEA) and sodium bicarbonate. fishersci.co.uk The use of 4-Dimethylaminopyridine (B28879) (DMAP) as a nucleophilic catalyst, often in conjunction with a stoichiometric base like TEA, can significantly accelerate the reaction. commonorganicchemistry.com DMAP functions by first reacting with Boc₂O to form a more reactive Boc-pyridinium intermediate, which is then readily attacked by the amine. commonorganicchemistry.com However, the use of strong bases or catalytic DMAP can sometimes lead to side products like isocyanates or ureas, necessitating careful optimization. nih.govcommonorganicchemistry.com

Table 1: Comparison of Reaction Conditions for N-Boc Protection
Catalyst/BaseSolventTemperatureReaction TimeYieldReference
None (Catalyst-Free)Water/AcetoneRoom Temp8-12 minGood to Excellent scispace.com
Triethylamine (TEA)THF/WaterRoom Temp3 hHigh orgsyn.org
DMAP (catalytic), TEADichloromethane (B109758)Room TempTypically < 1 hHigh commonorganicchemistry.com
Sodium BicarbonateChloroform/WaterRefluxVariableHigh fishersci.co.uk
Amberlite-IR 120Solvent-FreeRoom Temp1-3 min95-99%

Catalytic Approaches in N-Boc Protection Chemistry

To enhance reaction rates, improve selectivity, and develop more sustainable protocols, various catalytic systems have been investigated for N-tert-butoxycarbonylation.

Lewis Acid Catalysis for Enhanced Chemoselectivity

Lewis acids have emerged as effective catalysts for N-Boc protection, often providing high yields under mild conditions with short reaction times. researchgate.net Catalysts such as Ytterbium(III) triflate (Yb(OTf)₃) and various metal chlorides like Zirconium(IV) chloride (ZrCl₄) and Cerium(III) chloride have been successfully employed. These catalysts function by activating the Boc anhydride, making it more susceptible to nucleophilic attack by the amine. acsgcipr.org This approach can offer excellent chemoselectivity, for instance, allowing for the protection of an amine in the presence of a hydroxyl group. Studies have shown that with a catalyst like ZrCl₄, reactions can be completed in as little as 3-10 minutes at room temperature in acetonitrile. researchgate.net

Organocatalytic and Heterogeneous Catalytic Systems

In line with the principles of green chemistry, organocatalytic and heterogeneous systems offer significant advantages, including catalyst recyclability, operational simplicity, and reduced environmental impact. researchgate.net

Ionic Liquids: 1-Alkyl-3-methylimidazolium-based ionic liquids can catalyze the N-Boc protection with high chemoselectivity. They are thought to activate the Boc₂O through hydrogen bond formation. organic-chemistry.org

Hexafluoroisopropanol (HFIP): This solvent can also act as a catalyst, promoting efficient and chemoselective mono-N-Boc protection of amines. HFIP is readily recyclable. organic-chemistry.org

Heterogeneous Acid Catalysts: Solid-supported catalysts are particularly attractive due to their ease of separation and reusability. acsgcipr.org Examples include:

Perchloric acid on silica (B1680970) gel (HClO₄-SiO₂): An efficient and reusable catalyst for N-Boc protection under solvent-free conditions at room temperature. researchgate.netorganic-chemistry.org

Sulfonated Reduced Graphene Oxide (rGO-SO₃H): This material serves as a powerful heterogeneous acid catalyst. researchgate.netugr.esresearchgate.net The sulfonic acid groups on the graphene surface provide the catalytic sites for the reaction, enabling efficient Boc protection under metal- and solvent-free conditions. researchgate.netugr.es

Table 2: Examples of Advanced Catalytic Systems for N-Boc Protection
Catalyst SystemTypeKey AdvantagesReference
ZrCl₄, Yb(OTf)₃Lewis AcidRapid reaction times, high chemoselectivity, mild conditions.
Ionic LiquidsOrganocatalystRecyclable, excellent chemoselectivity. organic-chemistry.org
Hexafluoroisopropanol (HFIP)Organocatalyst/SolventRecyclable, avoids side reactions. organic-chemistry.org
HClO₄–SiO₂HeterogeneousReusable, inexpensive, solvent-free conditions. organic-chemistry.org
Sulfonated Reduced Graphene OxideHeterogeneousHighly efficient, reusable, metal- and solvent-free. researchgate.netugr.es

Stereoselective and Asymmetric Synthesis of Chiral Tetrahydrofuran-2-ylcarbamate Enantiomers

For many pharmaceutical applications, controlling the stereochemistry of the tetrahydrofuran ring is critical. The synthesis of specific enantiomers of this compound requires stereoselective or asymmetric methods. mdpi.com

Achieving stereoselectivity can be approached in several ways:

Chiral Pool Synthesis: This strategy utilizes an enantiomerically pure starting material that already contains the desired stereocenter(s). For instance, starting with a chiral amino alcohol derived from a natural source like an amino acid, the tetrahydrofuran ring can be constructed while retaining the initial stereochemistry. nih.gov L-arabinose, a readily available sugar, has been used to synthesize functionalized chiral tetrahydrofurans without the need for protecting groups. nih.gov

Asymmetric Catalysis: This involves using a chiral catalyst to induce enantioselectivity in a reaction that creates the chiral center. Organocatalysis has proven to be a powerful tool for the asymmetric synthesis of highly substituted tetrahydrofurans. researchgate.netresearchgate.net For example, tandem iminium-enamine catalysis, employing chiral secondary amine catalysts (like prolinol derivatives), can facilitate double Michael additions to form tetrahydrofuran rings with high enantio- and diastereoselectivity. researchgate.net Similarly, chiral rhodium complexes have been used in asymmetric transformations to construct tetrahydrofuran rings. nih.gov

Substrate-Controlled Synthesis: In this approach, a chiral auxiliary attached to the substrate directs the stereochemical outcome of a ring-forming reaction. For example, a γ-hydroxyketone bearing a chiral sulfoxide (B87167) can be cyclized to form a 2,5-disubstituted tetrahydrofuran with high diastereoselectivity. nih.gov

The development of these stereoselective methods is crucial for accessing optically pure N-Boc protected tetrahydrofuran building blocks, which are valuable intermediates in the synthesis of complex chiral molecules. mdpi.comnih.gov

Enantioselective Formation of the Tetrahydrofuran Ring System (e.g., Cyclization Reactions)

The construction of the tetrahydrofuran ring with high enantioselectivity is a cornerstone of synthesizing chiral N-Boc-tetrahydrofuran-2-ylcarbamate derivatives. Various cyclization strategies have been developed to achieve this, often involving intramolecular reactions that set the key stereocenters.

One prominent approach is the intramolecular hydroalkoxylation of γ-hydroxy or δ-hydroxy allenes, which can be catalyzed by gold(I) complexes to yield the corresponding tetrahydrofuran rings in good yields. organic-chemistry.org Another powerful method involves the enantioselective cycloetherification of ε-hydroxy-α,β-unsaturated ketones. This transformation can be facilitated by bifunctional organocatalysts, such as those based on cinchona alkaloids and thiourea, to produce tetrahydrofuran rings with high enantiomeric excess. organic-chemistry.org

Furthermore, oxidative cyclization reactions have been employed to construct the tetrahydrofuran scaffold. For instance, the cyclization of γ-hydroxyalkenes can be catalyzed by palladium(II) salts in the presence of an oxidant, leading to various spirocyclic or fused bicyclic tetrahydrofuran products. nih.gov Researchers have also developed sequential one-pot reactions, such as a copper-catalyzed asymmetric Henry reaction followed by an iodocyclization of γ,δ-unsaturated alcohols, to afford highly substituted tetrahydrofuran derivatives with excellent enantioselectivities. chemistryviews.org These methods provide efficient access to complex and biologically relevant 2,5-polysubstituted tetrahydrofurans. chemistryviews.org

Recent advancements have also explored photocatalytic methods for the functionalization of the tetrahydrofuran ring itself, which can be a starting point for introducing the carbamate functionality. rsc.org Additionally, nickel-catalyzed enantioselective cyclization/cross-coupling reactions have emerged as a powerful tool for constructing dihydrobenzofurans, which share the core tetrahydrofuran motif, with high enantioselectivity. mit.edu

The following table summarizes some of the key enantioselective cyclization strategies for forming the tetrahydrofuran ring:

Reaction Type Catalyst/Reagent Substrate Type Key Features
Intramolecular HydroalkoxylationGold(I) complexesγ-Hydroxy or δ-hydroxy allenesGood yields for cyclic ether formation. organic-chemistry.org
Enantioselective CycloetherificationCinchona-alkaloid-thiourea organocatalystsε-Hydroxy-α,β-unsaturated ketonesHigh enantioselectivity. organic-chemistry.org
Oxidative CyclizationPd(TFA)₂/pyridineγ-HydroxyalkenesFormation of spirocyclic or fused bicyclic products. nih.gov
Sequential Henry Reaction/IodocyclizationCopper catalystsγ,δ-Unsaturated alcoholsAccess to polysubstituted tetrahydrofurans with high ee. chemistryviews.org
Nickel-Catalyzed Cyclization/Cross-CouplingNiBr₂·glyme/diamine ligandOlefinic nucleophiles and alkyl electrophilesForms dihydrobenzofurans with good enantioselectivity. mit.edu

Asymmetric Induction through Chiral Catalysts and Auxiliaries (e.g., Palladium-Catalyzed Asymmetric Allylic Amination, Evans' Auxiliary)

Asymmetric induction using chiral catalysts and auxiliaries is a powerful strategy for controlling the stereochemistry during the synthesis of N-Boc-tetrahydrofuran-2-ylcarbamate derivatives. These methods introduce chirality either through a catalytic cycle or by temporarily attaching a chiral molecule to the substrate.

Palladium-catalyzed asymmetric allylic amination (AAA) is a prominent example of a catalytic approach. capes.gov.bracs.orgacs.orgnih.gov This reaction allows for the enantioselective introduction of a nitrogen-containing group, which can be the precursor to the carbamate functionality, at an allylic position. The use of chiral ligands, such as BINAP(S) and its derivatives, in conjunction with a palladium catalyst can lead to high enantioselectivities in the amination of acyclic allylic carbonates. capes.gov.br The choice of ligand is crucial for achieving high asymmetric induction. acs.org This methodology has been successfully applied to the synthesis of a variety of chiral allylic amines, including those with challenging tetrasubstituted carbon centers. acs.orgthieme-connect.de

Chiral auxiliaries , such as the oxazolidinones popularized by David A. Evans, offer another robust method for asymmetric induction. wikipedia.orguwindsor.canih.gov In this approach, the chiral auxiliary is covalently attached to the substrate, directing subsequent reactions to occur in a diastereoselective manner. wikipedia.org For instance, an N-acyloxazolidinone can be used to control the stereochemistry of alkylation or aldol (B89426) reactions. uwindsor.canih.gov After the desired stereocenter is set, the auxiliary is cleaved to reveal the enantioenriched product. wikipedia.orgacs.org This strategy has been instrumental in the synthesis of complex molecules where precise stereochemical control is essential. wikipedia.org

The following table highlights key aspects of these two asymmetric induction strategies:

Method Key Reagents/Components Mechanism of Asymmetric Induction Advantages
Palladium-Catalyzed Asymmetric Allylic AminationPalladium catalyst, Chiral ligands (e.g., BINAP(S))The chiral ligand creates a chiral environment around the palladium center, influencing the nucleophilic attack of the amine.Catalytic amounts of the chiral source are needed; high enantioselectivities can be achieved. capes.gov.bracs.org
Evans' Chiral AuxiliaryOxazolidinone auxiliaryThe bulky substituents on the chiral auxiliary sterically block one face of the molecule, directing the approach of reagents to the opposite face. wikipedia.orgHigh diastereoselectivity, reliable and well-established methodology. uwindsor.canih.gov

Chemoenzymatic Synthetic Routes Incorporating Stereochemical Control (e.g., Lipase-Catalyzed Processes)

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations to create efficient and stereoselective routes to target molecules. Lipases are particularly useful enzymes in this context, often employed for the kinetic resolution of racemic mixtures.

Lipase-catalyzed kinetic resolution is a widely used strategy for obtaining enantiomerically enriched compounds. d-nb.infonih.govrsc.orgmdpi.com In this process, a lipase (B570770) selectively catalyzes a reaction (e.g., hydrolysis or acylation) on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, the resolution of racemic alcohols or esters can be achieved with high enantiomeric excess (ee) for both the product and the remaining starting material. nih.gov Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas species are commonly used due to their broad substrate scope and high enantioselectivity. d-nb.infonih.gov

The choice of solvent and acyl donor can significantly influence the efficiency and selectivity of the resolution. nih.gov For instance, vinyl acetate (B1210297) is a common acyl donor in transesterification reactions. nih.gov The reaction conditions, such as temperature, can also be optimized to enhance the enantiomeric ratio (E value). rsc.org

In the context of this compound synthesis, a racemic precursor containing a hydroxyl or ester group could be resolved using a lipase. The resulting enantiomerically pure alcohol or ester can then be converted to the desired carbamate. For example, a lipase-catalyzed resolution of a racemic 2-hydroxytetrahydrofuran (B17549) derivative could provide a key chiral intermediate.

A notable advancement is the development of second-order asymmetric transformations , where the unreactive enantiomer in a kinetic resolution is racemized in situ. core.ac.uk This dynamic kinetic resolution allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, achieving yields up to 100% with high ee. core.ac.uk

The following table summarizes key aspects of lipase-catalyzed processes for stereochemical control:

Process Enzyme Substrate Type Reaction Type Key Outcome
Kinetic ResolutionCandida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL)Racemic alcohols, estersHydrolysis, Acylation/TransesterificationSeparation of enantiomers, yielding one enantiomer as the product and the other as the unreacted starting material, both with high ee. d-nb.infonih.gov
Dynamic Kinetic ResolutionVarious lipasesRacemic starting material that can racemize under reaction conditionsAcylation or other transformationsTheoretical 100% conversion of the racemate to a single enantiomer of the product. core.ac.uk

Derivations from Naturally Occurring Chiral Pools (e.g., L-Serine, Pantolactones)

The use of a chiral pool, which involves utilizing readily available and enantiomerically pure natural products as starting materials, is a classic and effective strategy for asymmetric synthesis. L-serine and pantolactones are prominent examples of chiral pool sources for the synthesis of this compound and its derivatives.

L-serine , a naturally occurring amino acid, is a versatile starting material. orgsyn.org The synthesis often begins with the protection of the amino group, for example, as a tert-butoxycarbonyl (Boc) derivative, to form N-Boc-L-serine. orgsyn.org The carboxylic acid and hydroxyl groups of N-Boc-L-serine can then be manipulated through various chemical transformations to construct the tetrahydrofuran ring. For instance, the carboxylic acid can be esterified, and the hydroxyl group can be used to initiate an intramolecular cyclization. orgsyn.org This approach allows for the direct transfer of the stereochemistry from L-serine to the final tetrahydrofuran product.

Pantolactones , which are commercially available in both D-(-) and L-(+) forms, are another valuable chiral starting material. sci-hub.seresearchgate.net These lactones contain a chiral center that can be used to control the stereochemistry of the resulting tetrahydrofuran ring. Synthetic routes starting from pantolactones often involve reduction of the lactone to a lactol, followed by further transformations to introduce the necessary functional groups and complete the ring system. sci-hub.se This strategy has been successfully employed to synthesize chiral 4,4-dimethyltetrahydrofuran building blocks with various functionalities, such as alcohols, azides, and amines, which can be further elaborated into more complex molecules. sci-hub.se

The following table highlights the key features of using L-serine and pantolactones as chiral pool starting materials:

Chiral Pool Source Key Structural Features General Synthetic Strategy Advantages
L-Serine Amino acid with a primary alcohol and a defined stereocenter.Protection of the amine, functional group manipulation, and intramolecular cyclization to form the tetrahydrofuran ring. orgsyn.orgReadily available, inexpensive, and provides direct access to a specific enantiomer.
Pantolactones Lactone with a chiral center and gem-dimethyl group.Reduction to a lactol, functional group interconversion, and subsequent reactions to form the tetrahydrofuran ring. sci-hub.seAvailable in both enantiomeric forms, allowing access to both enantiomers of the target molecule. sci-hub.se

Convergent and Divergent Synthetic Routes for Complex Architectures

The construction of complex molecules containing the N-Boc-tetrahydrofuran-2-ylcarbamate moiety often relies on convergent and divergent synthetic strategies. These approaches allow for the efficient assembly of intricate molecular architectures and the generation of diverse libraries of related compounds.

The incorporation of the tetrahydrofuran unit can be achieved through two primary strategies: forming the ring as part of the main synthetic sequence or starting with a pre-existing tetrahydrofuran and functionalizing it.

Ring formation strategies often involve intramolecular cyclization reactions, as discussed in section 2.3.1. These methods are powerful for creating the core tetrahydrofuran scaffold with specific stereochemistry. For example, a linear precursor containing a hydroxyl group and a suitable leaving group or an activated double bond can be induced to cyclize, forming the five-membered ring. nih.gov This approach is particularly useful in total synthesis where the tetrahydrofuran ring is constructed from acyclic starting materials.

Functionalization of a pre-formed tetrahydrofuran ring is an alternative strategy. rsc.org This can involve the selective activation of a C-H bond, often at the α-position to the oxygen atom, followed by the introduction of a new functional group. rsc.org This approach can be advantageous when a suitable tetrahydrofuran starting material is readily available. For instance, a pre-existing 2-substituted tetrahydrofuran can be modified to introduce the carbamate group or other desired functionalities.

The synthesis of substituted tetrahydrofuran-2-ylcarbamates often leads to the formation of diastereomers, such as cis and trans isomers. The separation of these isomers is crucial for obtaining stereochemically pure compounds.

Various chromatographic and non-chromatographic methods can be employed for the separation of cis and trans isomers. Column chromatography on silica gel is a common technique for separating diastereomers, although it may not always be effective for closely related isomers. wmich.edu

Fractional crystallization is another powerful method for separating diastereomers. google.com This technique relies on the different solubilities of the diastereomeric salts or derivatives in a particular solvent system. For example, by forming a salt with a resolving agent, it may be possible to selectively crystallize one diastereomer, leaving the other in solution. google.com

In some cases, the stereochemical outcome of a reaction can be controlled to favor the formation of a single diastereomer. For instance, the choice of reaction conditions, such as the base and solvent, can influence the cis/trans ratio in cyclization reactions. nih.gov

The following table summarizes strategies for preparing and separating substituted tetrahydrofuran-2-ylcarbamate isomers:

Strategy Description Examples of Techniques
Stereocontrolled Synthesis Designing the synthesis to selectively form one diastereomer over the other.Use of specific catalysts or reaction conditions to favor either cis or trans product formation. nih.gov
Chromatographic Separation Separating diastereomers based on their different affinities for a stationary phase.Column chromatography on silica gel. wmich.edu
Fractional Crystallization Separating diastereomers based on differences in their solubility.Crystallization of the free compounds or their derivatives (e.g., salts) from a suitable solvent. google.com

Chemical Reactivity and Transformation Mechanisms of N Boc Tetrahydrofuran 2 Ylcarbamate Structures

Mechanistic Pathways of N-Boc Deprotection

The cleavage of the N-Boc group is a critical step in multi-step syntheses. The choice of deprotection method is often dictated by the presence of other sensitive functional groups within the molecule. Traditional methods rely on strong acids, but a range of milder and more selective alternatives have been developed.

Acid-Induced Cleavage: Protonation, tert-Butyl Carbocation Formation, and Decarboxylation

The most common method for N-Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.commasterorganicchemistry.com The mechanism proceeds through a well-defined pathway:

Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by the acid. mdpi.comcommonorganicchemistry.com This initial step weakens the adjacent C-O bond. mdpi.com

tert-Butyl Carbocation Formation: The protonated intermediate then fragments, leading to the loss of a stable tert-butyl carbocation and the formation of an unstable carbamic acid. total-synthesis.comcommonorganicchemistry.com

Decarboxylation: The carbamic acid rapidly undergoes decarboxylation, releasing carbon dioxide gas and yielding the free amine. total-synthesis.comcommonorganicchemistry.com The amine is subsequently protonated by the excess acid in the medium, typically forming an ammonium (B1175870) salt. commonorganicchemistry.com

The rate of this reaction can exhibit a second-order dependence on the acid concentration, as observed in studies with HCl, sulfuric acid, and methanesulfonic acid. acs.org The formation of the tert-butyl carbocation is a key feature of this mechanism; this reactive electrophile can lead to undesirable side reactions if not properly managed. total-synthesis.comresearchgate.net

Thermally Induced Decarboxylation and its Scope

N-Boc groups can also be removed under neutral conditions through thermolysis. nih.gov This method avoids the use of strong acids, which is advantageous for substrates containing acid-labile functional groups. nih.gov The thermal deprotection process can be significantly accelerated using solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), and further enhanced by microwave-assisted heating. researchgate.net

Studies have shown that the efficiency of thermal deprotection varies with the substrate and solvent. For instance, N-Boc imidazole (B134444) and N-Boc indole (B1671886) undergo excellent conversion to the deprotected amines in TFE or methanol (B129727) at temperatures around 120-150°C. nih.gov In less polar solvents like toluene (B28343) or THF, higher temperatures (≥200°C) are required to achieve comparable efficiency. nih.gov This method also demonstrates selectivity, with N-Boc aryl amines generally being deprotected more readily than N-Boc alkyl amines under the same conditions. nih.gov Catalyst-free deprotection has also been achieved using only water at reflux temperatures, presenting a green and economical alternative. semanticscholar.org

Alternative Chemical Deprotection Methods: Reagent-Specific Mechanisms

To overcome the limitations of strongly acidic or high-temperature conditions, several alternative reagents have been developed for N-Boc cleavage, each with a distinct mechanism.

Oxalyl Chloride: A mild and selective method for N-Boc deprotection involves the use of oxalyl chloride in methanol at room temperature. nih.govrsc.org This procedure is tolerant of various functional groups, including those that are acid-labile. nih.gov The proposed mechanism is broader than simple in situ generation of HCl. nih.govresearchgate.net It is postulated to involve the electrophilic character of oxalyl chloride, which attacks the carbamate (B1207046) oxygen, leading to an unstable intermediate that fragments to release the deprotected amine. rsc.orgresearchgate.net This method has proven effective for a diverse range of aliphatic, aromatic, and heterocyclic substrates, often providing high yields within a few hours. rsc.orgresearchgate.net

Tetrabutylammonium Fluoride (B91410) (TBAF): TBAF in a solvent like tetrahydrofuran (B95107) (THF) offers a mild, basic method for carbamate cleavage. organic-chemistry.orglookchem.com The proposed mechanism involves a nucleophilic attack by the fluoride anion on the carbonyl carbon of the carbamate group. organic-chemistry.org This forms a tetrahedral intermediate which then collapses to yield the free amine. organic-chemistry.org The reactivity is dependent on the substitution of the nitrogen atom, with phenyl carbamates being cleaved more readily than tert-butyl carbamates. lookchem.comorganic-chemistry.org This method is selective and does not affect acid- and base-sensitive groups like esters. researchgate.net

Base-Mediated Cleavage (e.g., t-BuOLi): Strong bases like lithium tert-butoxide (t-BuOLi) can facilitate the transformation of N-Boc protected amines into other functionalities by first generating an isocyanate intermediate. rsc.orgrsc.org This pathway involves deprotonation of the N-H bond, followed by elimination of the tert-butoxide group to form the highly reactive isocyanate. This intermediate can then be trapped by various nucleophiles. rsc.org While direct deprotection to the amine is not the primary outcome, this reactivity forms the basis for converting the carbamate to other groups like ureas and other carbamates. rsc.orgrsc.org

Magic Blue-Mediated Cleavage: A catalytic protocol using the tris(4-bromophenyl)aminium radical cation, known as "Magic Blue" (MB•+), in combination with a silane (B1218182) like triethylsilane, provides a gentle, transition-metal-free method for de-tert-butylation. nih.gov In this process, the MB•+ radical cation catalyzes the activation of the Si-H bond, which leads to the cleavage of the C-O bond in the tert-butyl group. nih.gov This method is suitable for a wide range of substrates and is compatible with other ester groups and olefinic moieties. nih.gov For substrates containing both N-Boc and tert-butyl ester groups, the N-Boc group is often deprotected preferentially. nih.gov

Role of Scavengers in Mitigating Side Reactions during Deprotection

During acid-catalyzed deprotection, the liberated tert-butyl carbocation is a potent electrophile that can react with nucleophilic residues in the substrate, leading to unwanted side products. researchgate.netthermofisher.com This is a significant issue, particularly in peptide synthesis, where residues like tryptophan, methionine, and tyrosine are susceptible to alkylation. sigmaaldrich.comresearchgate.net

To prevent these side reactions, "scavengers" are added to the cleavage cocktail. thermofisher.com Scavengers are nucleophilic species that act as traps for the reactive carbocations. thermofisher.comresearchgate.net Common scavengers include:

Anisole: Prevents the alkylation of tryptophan. sigmaaldrich.com

Thioanisole/1,2-ethanedithiol (EDT): Used to protect methionine and cysteine residues. EDT is particularly effective at preventing acid-catalyzed oxidation of tryptophan. sigmaaldrich.com

Water: Can act as a scavenger and helps in the hydrolysis of protecting groups. sigmaaldrich.com

Triisopropylsilane (TIS): A very effective carbocation scavenger. sigmaaldrich.com

The choice of scavenger cocktail is crucial for obtaining a pure product and is dependent on the specific amino acid composition of the peptide or the functional groups present in the molecule. thermofisher.comsigmaaldrich.com

Reactions Involving the Carbamate Functional Group

The N-Boc carbamate group is not merely a protective shield; its inherent reactivity can be harnessed to directly synthesize other important nitrogen-containing functionalities, often bypassing the traditional deprotection-then-condensation sequence.

Conversion to Other Nitrogen-Containing Functionalities

Amides: N-Boc protected amines can be directly converted into secondary amides. One novel method involves a rhodium-catalyzed coupling reaction between the carbamate and an arylboroxine. nih.govacs.orgacs.org This transformation is efficient for both aliphatic and aromatic N-Boc amines and tolerates acid-labile functional groups. acs.org Another approach utilizes the in situ generation of an isocyanate from the N-Boc amine, which then reacts with a Grignard reagent to form the amide under mild conditions. nih.gov

Ureas: The synthesis of unsymmetrical ureas from N-Boc protected amines is a well-established transformation. The most common strategy involves the in situ generation of an isocyanate intermediate. organic-chemistry.org This can be achieved using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, or by treatment with a strong base such as lithium tert-butoxide. rsc.orgorganic-chemistry.org The resulting isocyanate is then trapped with a primary or secondary amine to furnish the desired urea (B33335) in high yield. rsc.orgresearchgate.net

N-Methyl Amines: The N-Boc group can serve as a masked N-methyl precursor. A magnesium-catalyzed reduction of the carbamate using a reducing agent like pinacolborane (HBpin) effectively converts the N-Boc group into an N-methyl group. nih.govorganic-chemistry.orgacs.org This method is applicable to a wide range of linear and cyclic carbamates. organic-chemistry.org Alternatively, N-methylation of N-Boc protected amino acids can be achieved using sodium hydride and methyl iodide in THF. wikidot.comacs.org In this case, chelation of the carboxylate group by the sodium cation prevents O-methylation and directs the alkylation to the nitrogen atom. acs.org

Hydroxylamines: N-Boc protected hydroxylamines are valuable synthetic building blocks. They can be prepared from the reaction of hydroxylamine (B1172632) hydrochloride with di-tert-butyl dicarbonate (B1257347) under basic conditions. prepchem.commdpi.com Furthermore, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can act as N-(Boc)-protected nitrone equivalents. These compounds react with organometallic reagents to yield various N-(Boc)hydroxylamines, which can be further transformed into other useful structures. acs.org

Data Tables

Table 1: Selected Deprotection Methods for N-Boc Group

Method Reagents Conditions Key Features Citations
Acid-Induced Cleavage Trifluoroacetic acid (TFA) or HCl in an organic solvent 0°C to Room Temp Standard, fast, and efficient; requires scavengers for sensitive substrates. total-synthesis.com, commonorganicchemistry.com, masterorganicchemistry.com
Thermal Decarboxylation Heat, often with solvents like TFE, HFIP, or water 120-270°C Neutral conditions; suitable for acid-sensitive molecules; can be microwave-assisted. researchgate.net, nih.gov
Oxalyl Chloride Oxalyl chloride in methanol Room Temp Mild, selective, and tolerant of many functional groups. rsc.org, nih.gov, researchgate.net
TBAF Tetrabutylammonium fluoride in THF Reflux Mildly basic; selective for certain carbamates; avoids strong acids. organic-chemistry.org, lookchem.com, organic-chemistry.org

Table 2: Direct Conversion of N-Boc Group to Other Functionalities

Target Functionality Reagents/Method Intermediate (if applicable) Key Features Citations
Amide Rhodium catalyst, Arylboroxine N/A Direct C-N bond formation, avoids deprotection-condensation. nih.gov, acs.org
Amide 2-Chloropyridine, Tf₂O, Grignard Reagent Isocyanate One-pot synthesis under mild conditions. nih.gov
Urea Base (e.g., t-BuOLi), Amine Isocyanate Efficient one-pot synthesis of symmetrical and unsymmetrical ureas. rsc.org, organic-chemistry.org, rsc.org
N-Methyl Amine Mg catalyst, HBpin N/A Direct reduction of the carbamate carbonyl to a methyl group. nih.gov, organic-chemistry.org, acs.org
N-Methyl Amine NaH, MeI N/A Selective N-alkylation for N-Boc amino acids. wikidot.com, acs.org

Selective Derivatization of the Carbamate Nitrogen

The nitrogen atom of the carbamate in N-Boc protected structures, while less nucleophilic than a free amine, can undergo selective derivatization such as alkylation and acylation under specific conditions. The Boc group's electron-withdrawing nature decreases the nucleophilicity of the nitrogen, but deprotonation with a suitable base can generate a nucleophilic species. researchgate.netchemrxiv.org

The choice of base is critical for achieving selective N-alkylation. Strong, non-nucleophilic bases are often employed to deprotonate the N-H bond without attacking the carbamate's carbonyl group. For instance, sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) is a common method for the N-methylation of Boc-protected amino acids using methyl iodide. nih.gov The use of a hindered alkoxide base, such as potassium tert-butoxide (KOtBu), has also been reported for the Nα-alkylation of Boc-protected amino acids. google.com

An alternative approach involves the use of electrogenerated bases, like the acetonitrile (B52724) anion, which can facilitate the alkylation of N-Boc protected amines under mild conditions and often results in high yields with minimal by-products. researchgate.netnih.gov This method's high reactivity is attributed to the large counterion, which leaves the base "naked" and highly reactive. researchgate.netnih.gov

The following table summarizes conditions for the selective N-alkylation of Boc-protected amines, which are applicable to substrates like tert-butyl tetrahydrofuran-2-ylcarbamate.

ReagentsSolventConditionsProduct TypeReference
NaH, Alkyl Halide (e.g., MeI)THF0 °C to room temperatureN-Alkyl-N-Boc-amine nih.gov
Potassium tert-butoxide (KOtBu), Alkyl HalideTHF-20 °CN-Alkyl-N-Boc-amino acid google.com
Electrogenerated Acetonitrile Anion, Alkylating AgentMeCNRoom temperatureN-Alkyl-N-Boc-amine researchgate.netnih.gov
(Boc)2O, Sodium Triacetoxyborohydride (STAB)-One-pot reductive aminationN-Boc secondary amines nih.gov

Transformations and Ring Manipulations of the Tetrahydrofuran Heterocycle

The tetrahydrofuran ring, while generally stable, can participate in a variety of ring-opening and rearrangement reactions, particularly when activated or part of a strained bicyclic system.

The ether linkage in tetrahydrofuran is typically resistant to nucleophilic attack. However, its cleavage can be achieved under specific catalytic conditions. For instance, cationic ring-opening polymerization of tetrahydrofuran can be initiated by strong Brønsted or Lewis acids. nih.govresearchgate.netrsc.org Frustrated Lewis Pairs (FLPs) have also been shown to activate and cleave the C-O bond of THF. nih.gov

More synthetically refined are transition metal-catalyzed ring-opening reactions. Rhodium(I) catalysts have proven effective in the nucleophilic ring-opening of oxabicyclic systems that contain a tetrahydrofuran motif, such as 7-oxanorbornene derivatives. nih.govfigshare.com These reactions often proceed with high regio- and stereoselectivity. nih.govacs.org The mechanism typically involves coordination of the Rh(I) catalyst to the double bond of the oxabicycle, followed by a nitrogen or oxygen-assisted cleavage of a C-O bond to form a π-allyl rhodium(III) intermediate. Subsequent attack by a nucleophile leads to the ring-opened product. nih.govfigshare.com While direct Rh(I)-catalyzed ring-opening of an unstrained, saturated ring like simple tetrahydrofuran is less common, derivatives containing unsaturation or existing within a strained bicyclic framework are susceptible to such transformations. nih.govfigshare.com

A powerful strategy for synthesizing highly functionalized tetrahydrofuran rings involves the intramolecular Diels-Alder (IMDA) reaction of furan-based precursors. nih.govthieme-connect.deyoutube.com In this approach, a furan (B31954) ring acts as the diene, and a tethered dienophile undergoes a [4+2] cycloaddition to form an oxabicyclic adduct, specifically a 7-oxabicyclo[2.2.1]heptene derivative. rsc.org This bicyclic structure contains the core of a tetrahydrofuran ring. nih.govfigshare.com

The reactivity in these cycloadditions is sensitive to the nature of the tether and the substituents on both the furan and the dienophile. thieme-connect.de The reaction can proceed at room temperature for activated systems. nih.govfigshare.com These IMDA reactions of furans (often abbreviated as IMDAF) provide atom-economical access to complex polycyclic architectures that can be further elaborated. nih.govfigshare.comthieme-connect.deyoutube.com The resulting oxabicyclic adducts are versatile intermediates for subsequent transformations. nih.govfigshare.com

The table below provides an overview of the intramolecular Diels-Alder approach.

Reactant TypeReactionProduct Core StructureKey FeaturesReference
Furan with a tethered dienophile (e.g., alkene)Intramolecular [4+2] Cycloaddition (IMDAF)7-Oxabicyclo[2.2.1]hepteneAtom-economical, forms complex polycycles, product contains a tetrahydrofuran motif. nih.govfigshare.comnih.govthieme-connect.deyoutube.comrsc.org
Cyclopentenyl oxyallylic cations tethered to a furanIntramolecular [4+3] CycloadditionBridged oxabicyclic systemHigh stereoselectivity via a compact transition state. acs.org

Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization technique that is particularly effective for strained cyclic olefins. nih.gov Bicyclic systems containing a tetrahydrofuran unit, such as 7-oxanorbornene derivatives (the products of Diels-Alder reactions between furan and various dienophiles), are excellent monomers for ROMP. nih.govgoogle.com The high ring strain of these monomers provides the thermodynamic driving force for the polymerization. chemrxiv.org

Ruthenium-based catalysts, such as Grubbs' catalysts, are commonly used to initiate ROMP, offering excellent functional group tolerance and control over the polymer's molecular weight and architecture. nih.govgoogle.comresearchgate.net The polymerization of N-substituted 7-oxanorbornene dicarboximide monomers, for example, leads to polymers with a poly(tetrahydrofuran) backbone decorated with functional side chains. researchgate.netjst.go.jp This methodology allows for the synthesis of well-defined polymers with properties tailored by the choice of monomer and catalyst. google.comresearchgate.net

In complex molecules containing multiple reactive sites, chemoselectivity is paramount. Protecting groups are essential tools to temporarily mask a functional group, preventing it from reacting while transformations are carried out elsewhere in the molecule. bham.ac.ukyoutube.com The N-Boc group on this compound is a prime example of such a protecting group. fiveable.meorganic-chemistry.orgfishersci.co.uk

The Boc group is valued for its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments, yet it can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl). fiveable.mefishersci.co.uknih.gov This differential reactivity allows for orthogonal protection strategies when other protecting groups are present in the molecule. bham.ac.ukfiveable.meorganic-chemistry.org

An orthogonal protection strategy involves using multiple protecting groups that can be removed selectively under distinct reaction conditions without affecting the others. fiveable.meorganic-chemistry.org For instance, in a molecule containing both a Boc-protected amine and a silyl-protected alcohol (like TBDMS), the silyl (B83357) group can be removed with a fluoride source (e.g., TBAF), leaving the Boc group intact. Conversely, the Boc group can be cleaved with acid while the silyl ether remains. youtube.com This strategy enables precise, sequential manipulation of different functional groups within a complex substrate. bham.ac.uknih.gov

The following table illustrates a common orthogonal protecting group pair relevant to molecules like functionalized N-Boc tetrahydrofurans.

Protecting Group 1Protecting Group 2Deprotection Condition for PG1Deprotection Condition for PG2OrthogonalityReference
Boc (tert-butoxycarbonyl) on AmineSilyl Ether (e.g., TBDMS) on AlcoholAcidic (e.g., TFA, HCl)Fluoride Source (e.g., TBAF)Yes, conditions for removing one do not affect the other. youtube.comfiveable.me
Boc (tert-butoxycarbonyl) on AmineBenzyl (B1604629) Ether (Bn) on AlcoholAcidic (e.g., TFA, HCl)Hydrogenolysis (H2, Pd/C)Yes, conditions are mutually exclusive. fiveable.mefiveable.me
Boc (tert-butoxycarbonyl) on AmineFmoc (Fluorenylmethyloxycarbonyl) on another AmineAcidic (e.g., TFA, HCl)Basic (e.g., Piperidine)Yes, classic example in peptide synthesis. fiveable.mefiveable.meorganic-chemistry.org

Applications in Advanced Organic Synthesis and Chemical Design

Strategic Use as an Amine Protecting Group in Multi-Step Syntheses

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis. Its application to the tetrahydrofuran (B95107) scaffold provides a tool for chemists to selectively mask the reactivity of the amine, enabling transformations on other parts of the molecule that would otherwise be incompatible.

The primary function of the Boc protecting group on the tetrahydrofuran amine is to decrease the nucleophilicity and basicity of the nitrogen atom. This protection is crucial in multi-step synthetic sequences where the presence of a free amine could lead to undesired side reactions. For instance, in sequences involving strong bases, organometallic reagents, or electrophilic acylating agents, the unprotected amine could be deprotonated or could react, thus interfering with the intended chemical transformation. The Boc group is stable to a wide range of non-acidic reagents, providing a robust shield for the amine functionality. orgsyn.org

In the realm of peptide and oligomer synthesis, the Boc group has historically been a principal protecting group for the α-amino group of amino acids in solid-phase peptide synthesis (SPPS). nih.gov While less common than the now-prevalent Fmoc strategy, Boc chemistry remains a powerful and relevant technique. The incorporation of non-standard amino acids, such as those based on a tetrahydrofuran ring, into peptide chains relies on the same principles.

Tert-butyl tetrahydrofuran-2-ylcarbamate represents a protected form of a non-proteinogenic amino acid analog. Such a building block can be introduced into a growing peptide chain using standard coupling reagents like 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) or dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov After coupling, the Boc group is removed with acid to liberate the free amine, which is then ready for the next coupling cycle. The inclusion of cyclic structures like tetrahydrofuran within a peptide backbone is a strategy used to introduce conformational constraints, which can lead to peptides with enhanced stability, receptor affinity, and specific secondary structures.

Utilization as a Key Chiral or Achiral Building Block

Beyond its role in amine protection, the tetrahydrofuran carbamate (B1207046) structure is a valuable building block in its own right. The tetrahydrofuran ring is a privileged scaffold found in a vast number of natural products and biologically active molecules. nih.gov Consequently, functionalized tetrahydrofurans like this compound are important starting materials or intermediates for the synthesis of these more complex targets.

Substituted tetrahydrofurans are key structural motifs in many classes of natural products, including lignans, polyether ionophores, and annonaceous acetogenins, which exhibit a wide range of biological activities. nih.gov The synthesis of these complex molecules often relies on the stereoselective construction of the tetrahydrofuran core. Chiral versions of this compound and its isomers serve as versatile chiral building blocks. They provide a pre-formed, stereochemically defined ring system that can be further elaborated into a larger, more complex target molecule, significantly simplifying the synthetic challenge.

The utility of these carbamates as synthetic intermediates is prominently demonstrated in the development of novel pharmaceutical agents. For example, a derivative, tert-butyl (4-oxotetrahydrofuran-3-yl)carbamate, serves as a key intermediate in the synthesis of novel androgen receptor (AR) antagonists, which are being investigated for the treatment of prostate cancer. ias.ac.in In this synthesis, the carbamate-protected tetrahydrofuran core is modified through a sequence of reactions, including reductive amination, to build the final drug candidate. ias.ac.in The use of this building block allows for the efficient construction of the central pharmacophore with the desired stereochemistry. ias.ac.in

The following table outlines a key synthetic transformation using a Boc-protected tetrahydrofuran intermediate in the development of potential AR antagonists. ias.ac.in

Starting IntermediateReagentsProduct(s)Yield
tert-butyl (S)-(4-oxotetrahydrofuran-3-yl) carbamatep-methoxy benzyl (B1604629) amine, ACOH, NaBH3CN in ETOHtrans-tert-butyl (4-((4-methoxybenzyl)amino)tetrahydrofuran-3-yl)carbamate and cis-isomer80%

This reaction highlights how the Boc-protected tetrahydrofuran building block is transformed into a more complex amine, which is a precursor to the final heterocyclic drug candidates. ias.ac.in

A significant application of this compound derivatives is in the synthesis of other complex heterocyclic systems. A notable example is the creation of tetrahydrofuran cyclic ureas. ias.ac.in These structures are designed as novel pharmacophores, for instance, to replace the thiohydantoin unit in known nonsteroidal AR antagonists like enzalutamide. ias.ac.in

The synthesis involves taking advanced intermediates, such as the trans- and cis-tert-butyl (4-((4-methoxybenzyl)amino)tetrahydrofuran-3-yl)carbamates, and carrying them through a series of steps to form a fused cyclic urea (B33335) ring system. ias.ac.in This strategic replacement of one heterocyclic core with another is a common tactic in medicinal chemistry to improve properties like activity, selectivity, and pharmacokinetics. The research led to the synthesis of several novel compounds, with some showing significant in vitro activity against androgen-dependent prostate cancer cell lines. ias.ac.in

The table below shows the antiproliferative activity of some of the final tetrahydrofuran cyclic urea derivatives against the LNCaP cell line. ias.ac.in

Compound IDStructure DescriptionIC50 (μM)
AR01Tetrahydrofuran cyclic urea derivative>50
AR02Tetrahydrofuran cyclic urea derivative>50
AR03Tetrahydrofuran cyclic urea derivative>50
AR044-(2-oxohexahydro-1H-furo[3,4-d]imidazol-1-yl)-2-(trifluoromethyl)benzonitrile3.926
AR05Tetrahydrofuran cyclic urea derivative>50

Integration into Molecular PROTAC Design Strategies

The strategic incorporation of specific structural motifs is central to the design of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of target proteins. PROTACs consist of a ligand for a target protein and another for an E3 ubiquitin ligase, connected by a chemical linker. medchemexpress.com The linker's composition and spatial arrangement are critical for the efficacy of the PROTAC.

While direct examples of this compound in published PROTAC structures are not prevalent, its constituent parts make it a molecule of high potential interest for PROTAC linker synthesis. The tert-butyloxycarbonyl (Boc) protecting group is a standard feature in the synthesis of PROTACs, allowing for the controlled, stepwise assembly of the linker and its attachment to the two ligand moieties. broadpharm.com The Boc group can be removed under specific, often mild acidic conditions, to reveal a reactive amine ready for conjugation. broadpharm.com

The tetrahydrofuran (THF) ring itself offers a distinct combination of properties valuable for a linker component. It provides a semi-rigid, non-polar scaffold that can help to enforce a specific distance and geometric orientation between the two ends of the PROTAC molecule. This conformational constraint can be crucial for achieving a productive ternary complex (E3 ligase-PROTAC-target protein). The ether oxygen within the THF ring can also engage in hydrogen bonding, potentially improving solubility and cell permeability. Therefore, this compound represents a valuable, albeit underexplored, building block for introducing a constrained, non-aromatic spacer into novel PROTAC linker designs.

Methodological Innovations in Synthetic Chemistry

Development of One-Pot and Telescoped Reaction Sequences

The drive for efficiency and sustainability in chemical manufacturing has spurred the development of one-pot and telescoped reaction sequences, which minimize intermediate isolation, purification steps, and solvent waste. The chemistry of this compound and related Boc-protected amines is highly amenable to these advanced synthetic strategies.

A key application is in telescoped sequences where the selective deprotection of a Boc group is followed immediately by a subsequent reaction in the same vessel. Research has demonstrated the feasibility of such sequences, for instance, involving the selective thermal deprotection of an aryl N-Boc group in the presence of an alkyl N-Boc group. acs.orgnih.gov This selectivity, governed by precise temperature control, allows for the unmasking of one reactive site for derivatization, while another remains protected. nih.gov As a proof of concept, a successful telescoped sequence involved the selective deprotection of an aryl N-Boc group, followed by benzoylation, and then the final deprotection of the remaining alkyl N-Boc group to furnish the desired amide. acs.orgnih.gov

Continuous Flow Chemistry for Enhanced Efficiency and Scalability in Synthesis and Deprotection

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering superior control over reaction parameters, enhanced safety, and straightforward scalability compared to traditional batch processing. The deprotection of N-Boc groups, a critical reaction for utilizing this compound, has been a significant focus of this technological advancement. rsc.orgresearchgate.net

Thermal N-Boc deprotection is particularly well-suited to continuous flow reactors, where high temperatures can be safely achieved with short residence times. nih.gov Studies have shown that a range of N-Boc protected amines can be efficiently deprotected in the absence of any acid catalyst, simply by heating the substrate solution in various solvents within a flow system. acs.orgnih.gov The efficiency of this thermal deprotection is dependent on the solvent and temperature. For example, while methanol (B129727) and trifluoroethanol are highly effective solvents, comparable results can be achieved in solvents like THF or toluene (B28343) at higher temperatures (≥200 °C). acs.org

Alternatively, heterogeneous solid acid catalysts can be employed to facilitate continuous N-Boc deprotection under less extreme temperatures. Using H-BEA zeolite as a catalyst in a packed-bed flow reactor, high yields of various amines have been achieved from their Boc-protected precursors in THF, often with residence times of less than a minute at 140 °C. rsc.org This catalytic flow process is highly efficient, with a demonstrated throughput of 18 mmol of product per hour per gram of catalyst over a sustained period. rsc.org The ability to achieve clean and rapid deprotection in a continuous manner significantly enhances the industrial utility of this compound as a synthetic intermediate.

Table 1: Comparison of Continuous Flow N-Boc Deprotection Methods

MethodCatalystTypical SolventsTemperature Range (°C)Key AdvantagesSource
Thermal FlowNoneMethanol, TFE, THF, Toluene160 - 240No catalyst required, high selectivity possible with temperature control. acs.org, nih.gov
Catalytic FlowH-BEA ZeoliteTetrahydrofuran (THF)~140Lower temperature, high throughput, catalyst is heterogeneous and reusable. rsc.org

Exploration of Solvent-Free and Atom-Economical Processes

The principles of green chemistry encourage the development of synthetic methods that minimize waste and environmental impact. Key among these are atom-economical reactions, which maximize the incorporation of starting material atoms into the final product, and solvent-free processes, which eliminate the environmental and safety concerns associated with volatile organic compounds.

The standard synthesis of this compound from 2-aminotetrahydrofuran and di-tert-butyl dicarbonate (B1257347) is an example of a highly atom-economical reaction. The primary byproducts are tert-butanol (B103910) and carbon dioxide, which are relatively benign and easily removed.

Further advancements focus on eliminating the need for bulk reaction solvents. While specific solvent-free syntheses for this compound are not widely reported, related transformations demonstrate the viability of this approach. For instance, the synthesis of N-tert-butyl amides has been successfully achieved under solvent-free conditions at room temperature through the reaction of nitriles with di-tert-butyl dicarbonate, using copper(II) triflate as a catalyst. researchgate.net This highlights the potential for catalytic, solvent-free methods in carbamate formation.

Another promising avenue is mechanochemistry, where mechanical force (e.g., ball milling) is used to drive chemical reactions in the absence of a solvent. mdpi.com This technique has been successfully applied to the synthesis of complex molecules, achieving high yields in short reaction times. mdpi.com Applying such a solvent-free, mechanochemical approach to the reaction of 2-aminotetrahydrofuran with di-tert-butyl dicarbonate could offer a more sustainable and efficient manufacturing process for this compound.

Computational Approaches in Elucidating Structure Reactivity Relationships

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the energetic landscapes of chemical reactions. mdpi.com These calculations can elucidate multi-step reaction pathways, identify transient intermediates, and characterize the transition states that connect them. By modeling potential energy surfaces, researchers can gain a deeper understanding of reaction feasibility and kinetics, insights that are often challenging to obtain through experimental means alone. mdpi.com

In the context of carbamate (B1207046) synthesis, computational studies have been employed to investigate catalyzed reaction pathways. For instance, the formation of carbamates can be facilitated by catalysts that stabilize intermediates and lower activation energy barriers. mdpi.com DFT calculations can confirm that the direct reaction between starting materials may not be spontaneous, thus highlighting the necessity of a catalyst. mdpi.com A comprehensive computational analysis can reveal a detailed mechanistic pathway, including ligand dissociation, intermediate formation, and subsequent transformations. mdpi.com

The study of carbamate formation from carbon dioxide and amines has also benefited from quantum chemical modeling. researchgate.net Ab initio calculations and continuum models can be used to probe the reaction mechanism. researchgate.net Such studies can assess the likelihood of different reaction pathways, such as a single-step, third-order reaction versus a mechanism involving a zwitterionic intermediate. researchgate.net The results of these calculations can then be compared with experimental observations to build a more complete picture of the reaction dynamics. researchgate.net

A general approach to these calculations involves several key steps:

Initial Guess: The process starts with an initial guess of the starting coefficients for the molecular orbitals.

Matrix Construction: A Fock matrix is then constructed based on these coefficients.

Solving Equations: The equations are solved to obtain the energies and a new set of coefficients.

Convergence Check: The new density matrix is compared to the old one. If they are not significantly different, the calculation is considered converged. youtube.com

Various functionals, such as the widely used B3LYP, can be employed in these calculations, which mix exact exchange from Hartree-Fock theory with generalized gradient approximations. youtube.com

Conformational Analysis and Stereochemical Assignment in Synthetic Intermediates

The three-dimensional structure of a molecule is crucial to its reactivity and biological activity. Conformational analysis, through a combination of experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, is essential for determining the preferred shapes of molecules and the stereochemical outcomes of reactions.

For cyclic systems such as the tetrahydrofuran (B95107) ring in tert-butyl tetrahydrofuran-2-ylcarbamate, computational methods can predict the most stable conformations. The tetrahydrofuran ring is not planar and can adopt various puckered conformations, such as the envelope and twist forms. The presence of a bulky tert-butylcarbamate (B1260302) substituent at the 2-position will significantly influence the conformational equilibrium.

Computational modeling can be used to understand the structures of synthetic intermediates, such as lithium carbamates, in different solvent environments. cuny.edulongdom.org The coordinating ability of the solvent, for example, tetrahydrofuran (THF) versus diethyl ether, can impact the conformational preferences and aggregation state of these intermediates. cuny.edulongdom.org Calculations can show how the solvent ligands compete for coordination with the metal ion, leading to conformational changes. cuny.edulongdom.org This knowledge is critical for understanding the stereochemical course of their reactions, which can proceed with either inversion or retention of configuration. longdom.org

The general principles of conformational analysis using computational software involve:

Generating an initial 3D structure of the molecule.

Performing an energy minimization to find a stable conformation. This process adjusts bond angles and dihedral angles to reduce steric strain. upenn.edu

Exploring different conformations (e.g., chair vs. boat in cyclohexanes) to identify the global energy minimum. upenn.edu

Theoretical Studies on Substituent Effects on Reaction Pathways and Selectivity

Theoretical studies are highly effective in predicting how the addition or modification of substituent groups on a molecule will affect its reactivity and the selectivity of its reactions. By systematically varying substituents in a computational model, researchers can quantify their electronic and steric effects.

In the context of carbamates, computational studies can investigate how different substituents on the nitrogen or the alcohol portion of the carbamate influence reaction pathways. For example, in iridium-catalyzed allylic substitution reactions to form allyl carbamates, computational analysis can predict the enantioselectivity of the reaction. nih.gov These studies can reveal that the nucleophile itself may not be the primary factor in determining the stereochemical outcome. nih.gov Instead, the interactions between the substrate, the catalyst, and the ligands play a more decisive role. nih.gov

The insights gained from these theoretical investigations are vital for a rational approach to designing new synthetic reactions with improved control over stereoselectivity and regioselectivity. nih.gov By understanding the subtle electronic and steric effects of substituents, chemists can better predict and control the outcomes of their reactions.

The following table summarizes the types of computational approaches and their applications in studying carbamates:

Computational ApproachApplicationKey Insights
Quantum Chemical Calculations (DFT) Elucidation of reaction mechanisms, transition state analysis.Identification of intermediates, calculation of activation energies, confirmation of catalytic roles. mdpi.com
Conformational Analysis (NMR, Modeling) Determination of stable conformations and stereochemical assignment.Understanding the influence of substituents and solvents on molecular shape and reactivity. cuny.edulongdom.orgupenn.edu
Theoretical Studies on Substituent Effects Prediction of how substituents impact reaction pathways and selectivity.Rational design of catalysts and substrates for stereoselective and regioselective synthesis. nih.gov

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Systems for Greener and More Efficient Synthesis and Deprotection

The synthesis and deprotection of tert-butyl carbamates are fundamental processes in organic synthesis. Future research is increasingly focused on developing catalytic systems that are not only efficient but also adhere to the principles of green chemistry.

For Synthesis: The protection of amines, including the synthesis of tert-butyl tetrahydrofuran-2-ylcarbamate, traditionally involves reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O). While effective, the development of greener alternatives is a key research goal. Future methodologies are likely to focus on:

Catalyst-Free Conditions: Exploring synthesis under water-mediated, catalyst-free conditions is a promising green approach. Such methods can offer excellent yields and short reaction times without the need for hazardous catalysts. researchgate.net

Heterogeneous Catalysts: The use of solid acid catalysts, such as Amberlite-IR 120 resin or Indion 190 resin, presents a significant advancement. nih.govescholarship.org These catalysts are easily separable from the reaction mixture, allowing for recycling and minimizing waste. nih.govescholarship.org This approach is not only environmentally friendly but also practical for large-scale production. escholarship.org

For Deprotection: The removal of the Boc group is typically achieved under acidic conditions. However, these methods often generate significant waste. Novel catalytic systems are being developed to circumvent this issue:

Solid Acid Catalysts: Zeolites like H-BEA are being explored for the continuous N-Boc deprotection of amines. organic-chemistry.org These catalysts can operate in flow reactors, enhancing efficiency and simplifying product separation. organic-chemistry.org

Sustainable Metal Catalysts: Iron(III) salts are emerging as sustainable catalysts for the selective cleavage of the N-Boc group. google.com These methods are clean, often requiring no further purification and avoiding the generation of salt waste associated with traditional acid-based deprotection. google.com

A comparative look at various catalytic approaches for Boc protection and deprotection is presented in the table below.

Process Catalytic System Advantages Relevant Findings
Synthesis (Protection) Amberlite-IR 120 ResinSolvent-free, recyclable, rapid reactionAchieves 95-99% yields in 1-3 minutes for various amines. nih.gov
Indion 190 ResinChemoselective, reusable, mild conditionsEasily separated and reused without loss of activity. escholarship.org
Deprotection H-BEA ZeoliteContinuous flow process, high throughputEffective in THF at elevated temperatures with short residence times. organic-chemistry.org
Iron(III) SaltsSustainable, clean, selectiveCatalytic amounts are sufficient, and the process is practical and waste-free. google.com

Exploration of Bio-inspired and Biocatalytic Transformations for Derivatization

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for the derivatization of molecules like this compound. The high selectivity of enzymes can lead to the formation of unique derivatives that are difficult to access through conventional synthesis.

Future research in this area is expected to focus on:

Enzymatic Synthesis of Carbamates: Promiscuous esterases and acyltransferases are being investigated for the synthesis of carbamates in aqueous media. nih.govmdpi.com This approach allows for the efficient conversion of amines into their corresponding carbamate-protected forms with high yields. nih.gov

Lipase-Catalyzed Derivatization: Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have been successfully used in the kinetic resolution of related carbamate (B1207046) compounds through transesterification reactions. researchgate.net This highlights the potential for creating chiral derivatives of this compound.

Integrated Flow Processes: Combining biocatalysis with continuous flow chemistry is a burgeoning field. nih.govsigmaaldrich.com Such systems can "telescope" multiple reaction steps, including enzymatic transformations, to streamline the synthesis of complex molecules and facilitate purification. nih.govsigmaaldrich.com For instance, immobilized enzymes can be used in flow reactors to selectively modify intermediates in a synthetic sequence. nih.gov

The table below summarizes key biocatalytic approaches relevant to the derivatization of carbamates.

Biocatalytic Approach Enzyme Class Potential Application for Derivatization Key Findings
Carbamate Synthesis Esterases/AcyltransferasesFormation of novel carbamate derivatives from the amine precursor.Efficient conversion in water with yields up to 99%. nih.gov
Kinetic Resolution Lipases (e.g., CAL-B)Separation of enantiomers to produce optically pure derivatives.Successful resolution of structurally similar carbamates. researchgate.net
Impurity Removal Hydrolases (e.g., CAL-B)Selective removal of byproducts in a flow synthesis setup.Can be integrated into multi-step flow processes for enhanced purity. nih.gov

Expansion of Synthetic Applications in Emerging Fields of Chemical Biology and Materials Science

The unique structural features of this compound make it a valuable building block for more complex molecules with potential applications in chemical biology and materials science.

In Chemical Biology: The tetrahydrofuran (B95107) motif is present in a wide array of biologically active natural products. nih.gov As a protected amine, this compound can serve as a precursor for the synthesis of:

Chemical Probes: These are small molecules designed to selectively modulate the function of a protein, enabling the study of its role in cellular processes. escholarship.org The tetrahydrofuran-2-yl-methylamine scaffold, accessible from the title compound, is found in novel selective inhibitors of kinases like ACK1, which are targets in cancer therapy.

Bioactive Molecules: The compound can be a key intermediate in the synthesis of complex molecules with therapeutic potential. For example, related carbamate derivatives are used in the synthesis of potent and selective agonists for thyroid hormone receptors, which are targets for metabolic diseases.

In Materials Science: The tetrahydrofuran (THF) moiety is a component in various polymers. nih.gov Research in this area could explore the use of this compound or its derivatives in:

Polymer Synthesis: THF is a precursor to poly(tetramethylene ether) glycol (PTMG), a component of polyurethanes. Functionalized THF derivatives could be incorporated into polymer backbones to impart specific properties.

Functional Materials: The amine functionality, once deprotected, can be used to graft the molecule onto surfaces or into polymer matrices, creating materials with tailored chemical properties. The dynamics of THF in polymer mixtures have been studied, suggesting that understanding these interactions is key to designing new materials.

Integration of Machine Learning and AI for Rational Design of Synthetic Routes

The complexity of organic synthesis is increasingly being managed with the aid of artificial intelligence (AI) and machine learning (ML). These tools are revolutionizing how chemists design and execute synthetic routes.

Future integration of AI in the context of this compound and its derivatives will likely involve:

Retrosynthesis Prediction: AI-powered tools can propose novel and efficient synthetic pathways for complex molecules. nih.gov These platforms can analyze vast reaction databases to identify the most viable routes, potentially uncovering more sustainable or cost-effective methods for synthesizing this compound and its derivatives.

Reaction Condition Optimization: ML models can predict reaction outcomes, including yield and regioselectivity, based on various parameters. organic-chemistry.org This can significantly reduce the experimental effort required to optimize a synthetic step. For complex heterocyclic systems, AI can help in screening for suitable catalysts and reaction conditions.

Green Chemistry Integration: Some AI platforms are being designed with green chemistry principles in mind. nih.gov They can suggest the use of greener solvents and reagents, thereby aligning the synthesis of complex molecules with sustainability goals. The development of AI-controlled automated synthesis platforms represents the next frontier, where the entire process from design to execution is managed by intelligent systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic methods for preparing tert-butyl tetrahydrofuran-2-ylcarbamate?

  • Methodology : The synthesis typically involves reacting tetrahydrofuran-2-ylamine with tert-butyl chloroformate (Boc₂O) in the presence of a base (e.g., triethylamine or sodium hydride) and a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane). The base neutralizes the HCl generated during carbamate formation, driving the reaction to completion .
  • Key Considerations : Solvent choice impacts reaction kinetics. For example, THF may enhance solubility of intermediates, while dichloromethane facilitates faster mixing .

Q. What purification techniques are recommended for isolating this compound after synthesis?

  • Methodology : Column chromatography (silica gel, hexane/ethyl acetate gradient) is commonly used. Alternatively, recrystallization from ethanol or methanol can yield high-purity crystals. Analytical HPLC (C18 column, acetonitrile/water mobile phase) verifies purity (>95%) .
  • Data Validation : Monitor by TLC (Rf ~0.5 in 3:1 hexane/EtOAc) and confirm via <sup>1</sup>H/<sup>13</sup>C NMR for characteristic Boc-group signals (1.4 ppm for tert-butyl, 155-160 ppm for carbamate carbonyl) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodology :

  • NMR : <sup>1</sup>H NMR confirms the tert-butyl group (9H singlet at ~1.4 ppm) and tetrahydrofuran protons (multiplet at 3.6–4.0 ppm). <sup>13</sup>C NMR identifies the carbamate carbonyl at ~155 ppm .
  • FT-IR : Stretching vibrations at ~1700 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O) validate carbamate formation .
  • Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 216.1) .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized to enhance the yield and purity of this compound?

  • Methodology :

  • Design of Experiments (DoE) : Vary solvent (THF vs. DCM), base (NaH vs. Et₃N), and temperature (0°C vs. RT) to identify optimal conditions. For example, NaH in THF at 0°C may reduce side reactions compared to Et₃N in DCM .
  • Kinetic Studies : Monitor reaction progress via in-situ IR or HPLC to determine rate-limiting steps. Adjust stoichiometry (1.2:1 Boc₂O:amine) to ensure complete conversion .

Q. What factors contribute to discrepancies in reported yields for the synthesis of this compound?

  • Analysis :

  • Base Strength : Stronger bases (NaH) may deprotonate sensitive intermediates, leading to decomposition, while milder bases (Et₃N) might incompletely neutralize HCl, reducing yields .
  • Solvent Effects : Polar solvents (THF) stabilize charged intermediates but may increase side reactions with moisture-sensitive reagents .
  • Contradiction Resolution : Cross-validate methods using controlled moisture-free environments and inert atmospheres .

Q. What computational approaches are employed to predict the reactivity of this compound in novel synthetic pathways?

  • Methodology :

  • DFT Calculations : Model transition states for Boc-deprotection under acidic conditions (e.g., TFA in DCM) to predict regioselectivity .
  • Molecular Docking : Simulate interactions with enzymes (e.g., proteases) to explore bioactivity, leveraging structural analogs from PubChem data .
  • Machine Learning : Train models on reaction databases to predict optimal catalysts or solvents for functionalization reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.